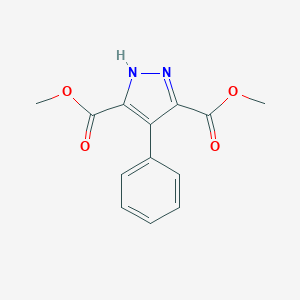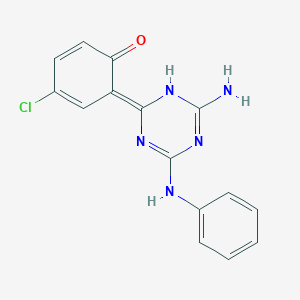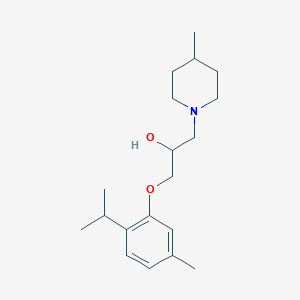![molecular formula C12H16N2O3 B262522 3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of the neurotransmitters glutamate and GABA, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of neurotransmitter activity. Additionally, this compound has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid is a relatively new compound, and as such, there are both advantages and limitations to using it in lab experiments. One advantage is its potential to be used as a scaffold molecule for the development of new drugs. Additionally, this compound has been shown to have a low toxicity profile, which makes it a promising candidate for further investigation. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its potential use in drug development.
Direcciones Futuras
There are several future directions for the investigation of 3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid, including further studies on its mechanism of action and potential use in drug development. Additionally, future studies could investigate the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of new synthesis methods for this compound could lead to increased yields and purity, which would facilitate further research.
Métodos De Síntesis
3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid can be synthesized using a multi-step process involving the reaction of 2-pyridinecarboxaldehyde with methyl acetoacetate, followed by the addition of ammonium acetate and subsequent hydrogenation. This method has been optimized to yield high purity this compound with good yields.
Aplicaciones Científicas De Investigación
3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid has been extensively studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, which may have implications in the treatment of neurological disorders. Additionally, this compound has been investigated for its potential use as a scaffold molecule for the development of new drugs.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
3-methyl-5-oxo-5-(pyridin-2-ylmethylamino)pentanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-9(7-12(16)17)6-11(15)14-8-10-4-2-3-5-13-10/h2-5,9H,6-8H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
WQBFYJWMZVEVMO-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NCC1=CC=CC=N1)CC(=O)O |
SMILES canónico |
CC(CC(=O)NCC1=CC=CC=N1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)
![2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)


![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)
![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)

